molecular formula C10H12BrN3 B3000422 3-Amino-5-bromo-4-(propylamino)benzonitrile CAS No. 1820684-58-9

3-Amino-5-bromo-4-(propylamino)benzonitrile

Cat. No.: B3000422
CAS No.: 1820684-58-9
M. Wt: 254.131
InChI Key: OIPVTRSJJUBKCU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-(propylamino)benzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at position 5, an amino group at position 3, and a propylamino substituent at position 4 of the benzene ring. Its molecular formula is C₁₀H₁₁BrN₃, and it has a CAS registry number of 1820684-58-9 . The compound is commercially available with a purity of 95% and is utilized in research settings, particularly in organic synthesis and materials science.

Properties

IUPAC Name

3-amino-5-bromo-4-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-2-3-14-10-8(11)4-7(6-12)5-9(10)13/h4-5,14H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVTRSJJUBKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-(propylamino)benzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with an appropriate nucleophile. For instance, starting with 3,5-dibromo-4-nitrobenzonitrile, the nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst. Subsequently, the bromine atom can be substituted with a propylamino group using a suitable amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-(propylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-4-(propylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-(propylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
3-Amino-5-bromo-4-(propylamino)benzonitrile Br (5), NH₂ (3), NPr (4) C₁₀H₁₁BrN₃ 1820684-58-9 Research intermediate; potential TADF material
2-Amino-4-chloro-5-methoxybenzonitrile Cl (4), OMe (5), NH₂ (2) C₈H₇ClN₂O 1824059-40-6 Pharmaceutical precursor; 97% purity
3-Bromo-5-nitro-4-(propylamino)benzonitrile Br (3), NO₂ (5), NPr (4) C₁₀H₁₁BrN₃O₂ Not specified Electrophilic intermediate in nitration chemistry
3-Amino-5-bromobenzonitrile Br (5), NH₂ (3) C₇H₅BrN₂ 49674-16-0 Simpler backbone; used in MIA-QSAR models
DHPZ-2BN (4,4′-(Phenazine-5,10-diyl)dibenzonitrile) Phenazine donor, dual benzonitrile C₂₆H₁₄N₄ Not specified TADF emitter with low EQE (6.0%)

Electronic and Reactivity Profiles

  • Bromine vs. Chlorine: Bromine in this compound increases molecular weight and polarizability compared to chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile. This may enhance intermolecular interactions in solid-state materials but reduce solubility .
  • Amino vs. Nitro Groups: The amino group at position 3 in the target compound acts as an electron donor, whereas the nitro group in 3-Bromo-5-nitro-4-(propylamino)benzonitrile is a strong electron-withdrawing group. This difference significantly alters redox potentials and charge-transfer capabilities .
  • Propylamino Substituent: The propylamino group introduces steric hindrance and basicity, which could improve binding affinity in biological targets or modulate charge separation in optoelectronic applications compared to simpler analogues like 3-Amino-5-bromobenzonitrile .

Biological Activity

3-Amino-5-bromo-4-(propylamino)benzonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a bromine atom, and a propylamino side chain attached to a benzonitrile moiety. The presence of these functional groups is crucial for its interaction with biological targets.

This compound is believed to interact with various molecular targets, including enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, which may underlie its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The structure-activity relationship (SAR) analyses suggest that the presence of specific substituents enhances cytotoxic activity .

Anti-inflammatory Properties

Preliminary investigations have suggested that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could be a potential therapeutic application, although detailed studies are still required to confirm these effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, IC50 values for related compounds were reported to be less than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .

Kinetic Studies

Kinetic studies involving enzyme assays have shown that the compound can act as an inhibitor for specific enzymes involved in cancer metabolism. These studies highlight the importance of understanding the binding kinetics and affinity of the compound for its targets .

Data Table: Biological Activity Summary

Activity Target Cell Lines IC50 (µM) Reference
AnticancerMCF-7< 7.17
A-549< 2.93
Anti-inflammatoryTBDTBDTBD

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